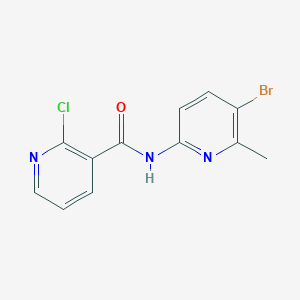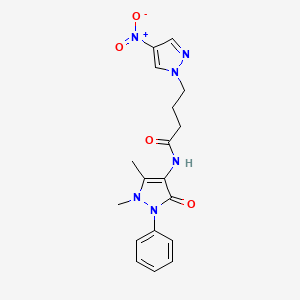![molecular formula C25H36BrN3O3 B11063893 ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate](/img/structure/B11063893.png)
ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexyl group, a dimethylamino group, a hydroxyl group, and a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can yield various substituted derivatives.
Scientific Research Applications
ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of various substituents on biological activity.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE: shares similarities with other indole derivatives, such as:
Uniqueness
The uniqueness of ETHYL 6-BROMO-1-CYCLOHEXYL-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H36BrN3O3 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H36BrN3O3/c1-4-32-25(31)23-21(16-28-12-8-9-13-28)29(17-10-6-5-7-11-17)20-14-19(26)24(30)18(22(20)23)15-27(2)3/h14,17,30H,4-13,15-16H2,1-3H3 |
InChI Key |
RQMVCJAKRFMYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3CCCCC3)CN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B11063815.png)
![6-amino-8-(furan-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11063817.png)
![6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11063822.png)
![1-Biphenyl-2-yl-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea](/img/structure/B11063829.png)
![5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11063830.png)
![Pyridine, 2-ethoxy-6-methyl-3-(5-thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11063831.png)
![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B11063838.png)
![N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide](/img/structure/B11063841.png)


![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-(4-phenylpiperidin-1-yl)ethanone](/img/structure/B11063865.png)
![Ethyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11063866.png)
![methyl 4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11063872.png)
![7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11063888.png)
